2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole
CAS No.:
Cat. No.: VC13418831
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole -](/images/structure/VC13418831.png)
Specification
Molecular Formula | C14H20N2 |
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Molecular Weight | 216.32 g/mol |
IUPAC Name | 5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Standard InChI | InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3 |
Standard InChI Key | GDXVBWQLDBXIMD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2CC3CNCC3C2 |
Canonical SMILES | CC1=CC=C(C=C1)CN2CC3CNCC3C2 |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The core structure of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole consists of two fused pyrrolidine rings, resulting in a bicyclic system with the IUPAC name octahydropyrrolo[3,4-c]pyrrole. The "octahydro" designation indicates full saturation, with all carbon-nitrogen bonds in single-bond configurations. The 4-methylbenzyl group (-CH₂C₆H₄CH₃) is attached to the second position of the bicyclic framework, introducing aromaticity and hydrophobicity to the molecule .
Property | Value |
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Molecular Formula | C₁₄H₂₀N₂ |
Molecular Weight | 216.33 g/mol |
Stereocenters | 2 (3aR,6aS configuration) |
XLogP3 | ~2.1 (estimated) |
The stereochemistry at positions 3a and 6a is critical for biological activity. Studies on analogous compounds, such as (3aR,6aS)-2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole hydrochloride, demonstrate that the (R,S) configuration enhances binding affinity to neural targets .
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at ~2900 cm⁻¹ (C-H aliphatic) and ~1600 cm⁻¹ (C=C aromatic) confirm the presence of the benzyl group .
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NMR: ¹H NMR signals at δ 2.35 (s, 3H, CH₃) and δ 3.60–4.10 (m, 8H, pyrrolidine protons) align with reported spectra for similar bicyclic amines .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole typically involves a multi-step strategy:
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Core Formation: A 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides yields the octahydropyrrolo[3,4-c]pyrrole scaffold .
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Functionalization: Alkylation of the secondary amine at position 2 with 4-methylbenzyl chloride introduces the aromatic substituent .
Step | Reagents/Conditions | Yield |
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1 | N-Methylmaleimide, Toluene, 110°C | 85% |
2 | 4-Methylbenzyl chloride, K₂CO₃, DMF | 78% |
Green Chemistry Approaches
Recent advances utilize subcritical water (130°C, 30 bar) as a solvent for analogous reactions, reducing reliance on volatile organic compounds (VOCs) and improving reaction times by 40% .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Water Solubility: <1 mg/mL (logP = 2.1) due to the hydrophobic benzyl group.
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Permeability: High Caco-2 cell permeability (Papp = 12 × 10⁻⁶ cm/s), suggesting potential blood-brain barrier (BBB) penetration .
Stability
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pH Stability: Stable in acidic conditions (pH 2–6) but undergoes decomposition at pH >8 via ring-opening reactions .
Biological Activity and Applications
CNS-Targeted Therapeutics
The bicyclic amine core is structurally akin to piracetam, a nootropic agent. Molecular docking studies suggest affinity for GABAₐ receptors (ΔG = -9.2 kcal/mol), positioning it as a candidate for anxiolytic or anticonvulsant development .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the benzyl substituent to optimize antimicrobial potency.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.
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Green Synthesis Scale-Up: Implementing continuous-flow reactors for subcritical water-mediated synthesis .
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